An In-Depth Technical Guide to 1-(2-Pyridyl)hexan-1,5-dione: Synthesis, Properties, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 1-(2-Pyridyl)hexan-1,5-dione: Synthesis, Properties, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(2-Pyridyl)hexan-1,5-dione. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this bifunctional molecule, offering insights into its utility as a versatile building block in the synthesis of novel heterocyclic scaffolds.
Introduction: The Strategic Importance of Pyridyl Diketones
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. When incorporated into a 1,5-dicarbonyl framework, as seen in 1-(2-Pyridyl)hexan-1,5-dione, the resulting molecule becomes a powerful synthon for the construction of more complex heterocyclic systems. The interplay between the basic pyridyl nitrogen and the two electrophilic carbonyl centers dictates its unique reactivity, making it a molecule of significant interest for synthetic and medicinal chemists. 1,5-dicarbonyl compounds are well-established precursors to a variety of heterocycles, and the introduction of a pyridyl moiety offers a strategic handle for modulating the physicochemical and pharmacological properties of the resulting molecules.[1][2][3]
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-(2-Pyridyl)hexan-1,5-dione is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of 1-(2-Pyridyl)hexan-1,5-dione
| Property | Value | Source |
| CAS Number | 246160-12-3 | Alfa Chemistry |
| Molecular Formula | C₁₁H₁₃NO₂ | Alfa Chemistry |
| Molecular Weight | 191.23 g/mol | Alfa Chemistry |
| Boiling Point | 336.7 °C at 760 mmHg | Alfa Chemistry |
| Density | 1.078 g/cm³ | Alfa Chemistry |
| Flash Point | 161.7 °C | Alfa Chemistry |
| SMILES | CC(=O)CCCC(=O)C1=CC=CC=N1 | Alfa Chemistry |
| InChIKey | GKKOKAHAAWHQMD-UHFFFAOYSA-N | Alfa Chemistry |
Spectroscopic Characterization (Predicted)
The structural features of 1-(2-Pyridyl)hexan-1,5-dione suggest a distinct spectroscopic signature.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridyl ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic chain protons would appear as multiplets in the upfield region (δ 2.0-3.5 ppm), with the protons alpha to the carbonyl groups being the most deshielded. The terminal methyl protons would likely appear as a singlet around δ 2.1 ppm.[4][5][6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would feature two distinct carbonyl signals in the downfield region (δ 205-220 ppm). The pyridyl carbons would resonate in the aromatic region (δ 120-150 ppm). The aliphatic carbons would appear in the upfield region (δ 20-60 ppm).[8][9][10][11][12]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations, expected around 1715 cm⁻¹ for the aliphatic ketone and potentially at a slightly lower wavenumber for the pyridyl ketone due to conjugation.
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 191. The fragmentation pattern would be expected to involve α-cleavage adjacent to the carbonyl groups, leading to the formation of acylium ions. Another prominent fragmentation pathway could be the McLafferty rearrangement.[1][13][14][15][16]
Synthesis of 1-(2-Pyridyl)hexan-1,5-dione: A Proposed Synthetic Route
A plausible and efficient method for the synthesis of 1-(2-Pyridyl)hexan-1,5-dione is the Michael addition of the enolate of 2-acetylpyridine to methyl vinyl ketone.[17][18][19][20][21] This approach is attractive due to the ready availability of the starting materials and the generally high yields of Michael additions.
Experimental Protocol: Proposed Synthesis via Michael Addition
Step 1: Enolate Formation. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of 2-acetylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) is added dropwise to generate the lithium enolate. The reaction is stirred at this temperature for 1 hour.
Step 2: Michael Addition. A solution of methyl vinyl ketone (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm to room temperature overnight.
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(2-Pyridyl)hexan-1,5-dione.
Caption: Proposed synthetic workflow for 1-(2-Pyridyl)hexan-1,5-dione.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-(2-Pyridyl)hexan-1,5-dione is dominated by the presence of the two carbonyl groups and the pyridine ring. The 1,5-dicarbonyl moiety is a classic precursor for the synthesis of six-membered rings, most notably pyridines.
Cyclization to Substituted Pyridines
A cornerstone reaction of 1,5-diketones is their condensation with ammonia or ammonia derivatives to form pyridines.[3][22] This transformation, a variation of the Hantzsch pyridine synthesis, provides a straightforward entry into highly functionalized pyridine scaffolds.[23][24][25][26][27]
Caption: General scheme for pyridine synthesis from a 1,5-diketone.
The mechanism involves the initial formation of a dihydropyridine intermediate through condensation of ammonia with both carbonyl groups, followed by an oxidation step to yield the aromatic pyridine. The nature of the substituents on the final pyridine ring can be tuned by using substituted ammonia derivatives.
Potential Applications in Drug Discovery and Development
The ability of 1-(2-Pyridyl)hexan-1,5-dione to serve as a precursor to novel pyridine derivatives makes it a valuable tool in medicinal chemistry. Pyridine-containing compounds have a broad range of biological activities, including antiviral, and cytotoxic properties.[28] By using 1-(2-Pyridyl)hexan-1,5-dione as a starting material, medicinal chemists can rapidly generate libraries of novel pyridine-based compounds for screening in various disease models. The presence of the pyridyl group can also influence the pharmacokinetic properties of the final molecules, potentially improving their solubility and bioavailability.
Conclusion
1-(2-Pyridyl)hexan-1,5-dione is a strategically important molecule that holds considerable promise as a versatile building block in organic synthesis. Its combination of a pyridine ring and a 1,5-dicarbonyl functionality provides a unique platform for the construction of diverse and complex heterocyclic scaffolds. While experimental data for this specific compound is limited, its chemical properties and reactivity can be confidently predicted based on well-established chemical principles. The synthetic routes and reactions outlined in this guide are expected to be robust and high-yielding, providing a solid foundation for researchers to explore the full potential of this intriguing molecule in the development of new therapeutic agents.
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